molecular formula C14H18Cl2N2O5S B2393338 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide CAS No. 341964-56-5

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide

Cat. No. B2393338
CAS RN: 341964-56-5
M. Wt: 397.27
InChI Key: JPSUMLDTIZRIOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

While this compound is listed in some chemical databases, detailed physical and chemical properties are not provided .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound is utilized in the synthesis of a variety of derivatives through chemical reactions involving sulfonyl and acetamoyl groups. For instance, it's involved in the creation of sulfamoyl derivatives, which are crucial in producing a range of heterocyclic compounds with potential biological and therapeutic implications. These derivatives are synthesized through reactions with various reagents, forming heterocycles with significant biological and pharmaceutical activities. The reactions involve multiple steps, including chlorosulfonation, resulting in sulfonyl chlorides, which are then used to create further derivatives like sulfonohydrazides. Such chemical pathways are vital in medicinal chemistry and drug development (Cremlyn & Pannell, 1978), (Cremlyn & Pannell, 1979).

Antimicrobial Research

In the realm of antimicrobial research, the compound is utilized for synthesizing new heterocyclic compounds incorporating sulfamoyl moiety. These compounds are recognized for their potential as antimicrobial agents, with various derivatives showing promising antibacterial and antifungal activities. The synthesis involves a versatile approach, reacting with different compounds to yield derivatives like pyridone, pyrazole, chromene, and hydrazone. The biological activity of these derivatives makes them suitable candidates for further exploration as antimicrobial agents (Darwish et al., 2014), (Darwish et al., 2014).

Biological Activity and Enzyme Interaction

The compound also plays a role in the synthesis of bioactive compounds, with derivatives showing various biological activities. These derivatives are synthesized from different starting materials and react with sulfonyl chlorides. The resulting molecules are studied for their enzyme inhibition and antibacterial properties, providing insights into their potential pharmacological applications. Computational docking studies are conducted to understand their interactions with enzymes like acetyl cholinesterase (AChE), butyryl cholinesterase (BChE), and lipoxygenase (LOX), correlating well with experimental data (Irshad et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not provided in the available sources .

Safety and Hazards

Specific safety and hazard information for this compound is not available .

Future Directions

The future directions or potential applications for this compound are not mentioned in the available sources .

properties

IUPAC Name

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfonyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O5S/c1-8(2)23-12-5-11(9(15)4-10(12)16)18-14(20)7-24(21,22)6-13(19)17-3/h4-5,8H,6-7H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSUMLDTIZRIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)NC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide

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